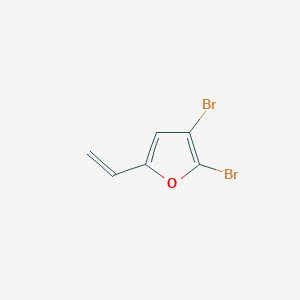
2,3-Dibromo-5-vinylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-vinylfuran is an organic compound with the molecular formula C6H4Br2O. It is a derivative of furan, a heterocyclic compound containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of bromine atoms at the 2 and 3 positions and a vinyl group at the 5 position makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-5-vinylfuran can be synthesized through the bromination of 5-vinylfuran. The reaction typically involves the use of bromine (Br2) in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-vinylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used, and the reactions are conducted at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 2,3-diamino-5-vinylfuran, 2,3-dithio-5-vinylfuran, and 2,3-dialkoxy-5-vinylfuran.
Addition Reactions: Products include 2,3-dibromo-5-chlorofuran and 2,3-dibromo-5-bromofuran.
Oxidation Reactions: Products include 2,3-dibromo-5-formylfuran and 2,3-dibromo-5-carboxyfuran.
Scientific Research Applications
2,3-Dibromo-5-vinylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive vinyl group and bromine atoms.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-vinylfuran involves its interaction with various molecular targets. The bromine atoms and the vinyl group provide reactive sites for chemical reactions. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-5-methylfuran: Similar structure but with a methyl group instead of a vinyl group.
2,3-Dibromo-5-ethylfuran: Similar structure but with an ethyl group instead of a vinyl group.
2,3-Dibromo-5-phenylfuran: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness
2,3-Dibromo-5-vinylfuran is unique due to the presence of the vinyl group, which provides additional reactivity compared to its methyl, ethyl, or phenyl counterparts. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
Molecular Formula |
C6H4Br2O |
|---|---|
Molecular Weight |
251.90 g/mol |
IUPAC Name |
2,3-dibromo-5-ethenylfuran |
InChI |
InChI=1S/C6H4Br2O/c1-2-4-3-5(7)6(8)9-4/h2-3H,1H2 |
InChI Key |
JQGSAYHTJSDVGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(O1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















